molecular formula C11H15ClN4 B1500950 2-(4-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride CAS No. 1185309-64-1

2-(4-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride

Cat. No. B1500950
CAS RN: 1185309-64-1
M. Wt: 238.72 g/mol
InChI Key: PVYLWLYLITVBMJ-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride is a chemical compound with the molecular formula C11H15ClN4 and a molecular weight of 238.72 g/mol. It is primarily used for laboratory research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N4/c12-8-9-2-1-5-14-11(9)15-6-3-10(13)4-7-15/h1-2,5,10H,3-4,6-7,13H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-(4-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride is a key intermediate in the synthesis of various biologically active molecules. Its applications in scientific research mainly focus on the development of pharmaceuticals and chemical synthesis methods. For example, it has been used in the practical synthesis of a neuropeptide Y antagonist, which is under clinical investigation for treating obesity. This synthesis involves a stereoselective addition to a ketene, demonstrating the compound's utility in producing molecules with potential therapeutic benefits (Iida et al., 2005).

Furthermore, new 2-amino-3-cyanopyridine derivatives synthesized from the 2-Aminonicotinonitrile derivative have been assessed for their anticancer properties. This highlights the compound's relevance in creating novel chemotherapeutic agents through the reaction with different bi-functional reagents under optimized conditions, leading to various derivatives with potential anticancer activities (Mansour et al., 2021).

Catalysis and Green Chemistry

In green chemistry, an eco-friendly catalytic route for synthesizing 2-amino-6-(2-oxo-2Hchromen-3-yl)-4-arylnicotinonitrile derivatives was described using silica-supported perchloric acid under solvent-free conditions. This process underscores the importance of the compound in facilitating environmentally benign synthesis processes, which are critical for sustainable chemical manufacturing (Ghashang et al., 2014).

Material Science and Corrosion Inhibition

In material science, pyridine derivatives, including structures related to this compound, have been explored as corrosion inhibitors for steel in acidic environments. The adsorption and inhibitory effects of these compounds were studied using various electrochemical and surface analysis techniques, demonstrating the compound's utility in protecting industrial materials from corrosion (Ansari et al., 2015).

Safety and Hazards

According to the safety data sheet, 2-(4-Aminopiperidin-1-yl)isonicotinonitrile hydrochloride is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure; respiratory system) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-aminopiperidin-1-yl)pyridine-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4.ClH/c12-8-9-1-4-14-11(7-9)15-5-2-10(13)3-6-15;/h1,4,7,10H,2-3,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYLWLYLITVBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC=CC(=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671468
Record name 2-(4-Aminopiperidin-1-yl)pyridine-4-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185309-64-1
Record name 2-(4-Aminopiperidin-1-yl)pyridine-4-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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